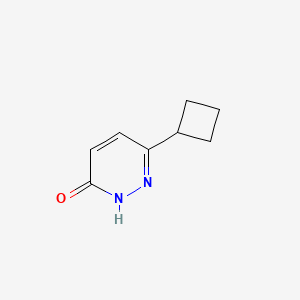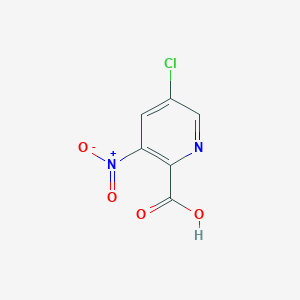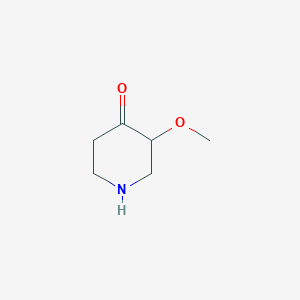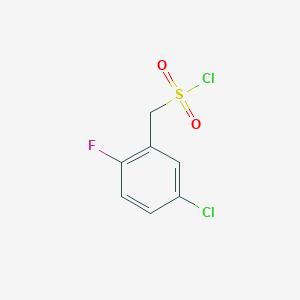
6-cyclobutylpyridazin-3(2H)-one
Übersicht
Beschreibung
6-Cyclobutylpyridazin-3(2H)-one (6-CBP) is a synthetic compound with a wide range of applications in the scientific research arena. It is an analog of pyridazinone and is structurally related to the pyridine family. 6-CBP has been studied for its potential as a biochemical and physiological modulator, and has been used in laboratory experiments for its unique properties.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, such as "6-cyclobutylpyridazin-3(2H)-one," play a crucial role in the pharmaceutical industry due to their diverse biological activities. These compounds serve as the backbone for developing new drugs with potential anticancer, antibacterial, antifungal, and antiviral properties. The synthesis strategies and pharmacological evaluations of these compounds are crucial for identifying novel therapeutic agents. Studies have focused on exploring the synthetic versatility of heterocycles and their pharmacological significance, underlining the ongoing need for innovative approaches in drug discovery (Ghosh et al., 2015; Verma et al., 2019).
Advances in Cyclodextrins and Drug Delivery
Cyclodextrins have emerged as significant carriers in drug delivery systems due to their ability to form inclusion complexes with various drugs, enhancing their solubility, stability, and bioavailability. Research in this area focuses on understanding cyclodextrins' properties and their applications in formulating more efficient drug delivery mechanisms. This includes leveraging their complexation capabilities to improve the pharmacokinetic profiles of drugs and exploring novel delivery systems such as liposomes and nanoparticles (Challa et al., 2005; Sharma & Baldi, 2016).
Photochromic Compounds and Optical Applications
The study of photochromic compounds, which can reversibly change color upon exposure to light, holds great promise for applications in optical materials and sensors. Compounds like "6-cyclobutylpyridazin-3(2H)-one" may contribute to the development of novel materials that can be used in various technological applications, including memory storage devices and photo-switchable dyes. Research in this field aims to explore the mechanisms underlying photochromism and develop new materials with improved performance and stability under different environmental conditions (Xia et al., 2017).
Molecular Modeling in Drug Design
The application of molecular modeling techniques in drug design is an area of growing interest. These techniques allow for the exploration of molecular interactions at the atomic level, providing insights into the drug-receptor binding processes and facilitating the design of more effective drug molecules. By understanding the structural and dynamic features of cyclodextrins and related compounds, researchers can develop novel therapeutic agents with optimized efficacy and safety profiles (Zhao et al., 2016).
Eigenschaften
IUPAC Name |
3-cyclobutyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-5-4-7(9-10-8)6-2-1-3-6/h4-6H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJALKGGEULFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(5-Phenyl-[1,2,3]triazol-1-YL)-ethylamine hydrochloride](/img/structure/B1423718.png)








